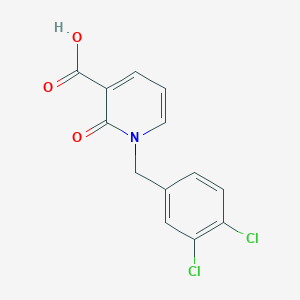

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid (DCB-ODHPA) is a synthetic organic compound that is used in a wide range of scientific and research applications. It is a versatile compound that is used in the synthesis of various organic compounds and can be used to study the biochemical and physiological effects of various substances. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving DCB-ODHPA.

Wissenschaftliche Forschungsanwendungen

-

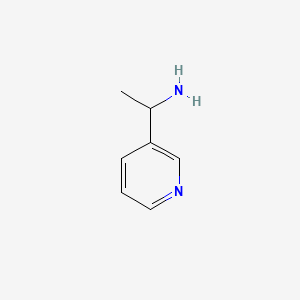

Synthesis of Piperidine Derivatives

- Field : Organic Chemistry

- Application : The compound can be synthesized from related piperidine derivatives through a Dieckmann reaction. This suggests that similar synthetic strategies could potentially be applied to the synthesis of 1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid.

- Method : The synthesis involves Michael addition and subsequent reactions with high yields.

- Results : The synthesis results in the preparation of 2,4-piperidinedione-3-carboxylic acid methyl ester.

-

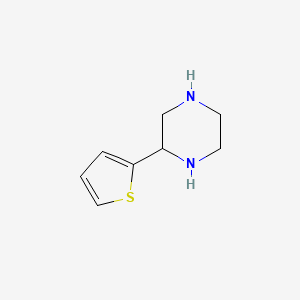

Structural Analysis

- Field : Structural Chemistry

- Application : The compound’s potential conformational preferences can be understood by analyzing the structure of a related compound.

- Method : The analysis involves studying the piperidin-4-one ring adopting an envelope conformation and the dihedral angle between the terminal benzene rings.

- Results : The presence of dichlorobenzyl groups can influence the overall molecular geometry.

-

Chemical Reactions

- Field : Chemical Reactions

- Application : The compound’s reactivity can be studied by observing the reactivity of the piperidinedione derivative.

- Method : The study involves decarbomethoxylation and alkylation studies.

- Results : These reactions are important for the functionalization of the piperidine ring and could be relevant for further chemical modifications of 1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid.

-

Biocatalysis

- Field : Biocatalysis

- Application : Carboxylic acids, including 1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid, have significant roles in biocatalysis.

- Method : They serve as precursors for various industrial chemicals through fermentative production using engineered microbes.

- Results : The results of this application are not specified in the source.

-

Pharmaceutical Analysis

- Field : Pharmaceutical Chemistry

- Application : The compound can be used as an internal standard during the multiresidue analysis of pharmaceuticals and personal care products .

- Method : The analysis involves ultra performance liquid chromatography-positive/negative electrospray tandem mass spectrometry .

- Results : The results of this application are not specified in the source .

-

Metabolic Fate Study

- Field : Biochemistry

- Application : The compound can be used to study the metabolic fate of 4-chloro-3,5-dinitrobenzoic acid .

- Method : The study involves hydrolysis of 3,5-dichlorobenzonitrile in sodium hydroxide aqueous solution .

- Results : The results of this application are not specified in the source .

-

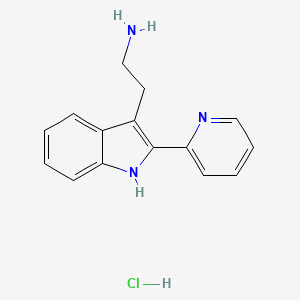

Indole Derivatives

- Field : Pharmaceutical Chemistry

- Application : Indole derivatives, which could potentially include “1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid”, have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .

- Results : The results of this application are not specified in the source .

-

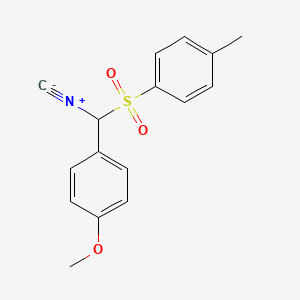

Asymmetric Synthesis

- Field : Organic Chemistry

- Application : Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisostere of leucine moiety in drug design . This suggests that similar synthetic strategies could potentially be applied to the synthesis of “1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid”.

- Method : The method employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions .

- Results : The whole procedure was reproduced several times for consecutive preparation of over 300 g of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .

-

Thiosemicarbazide Derivatives

- Field : Organic Chemistry

- Application : Thiosemicarbazide reacted with 3,4-dichlorobenzyl chloride to give 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide . This suggests that similar reactions could potentially be applied to “1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid”.

- Method : The method involves the reaction of thiosemicarbazide with 3,4-dichlorobenzyl chloride .

- Results : The results of this application are not specified in the source .

Eigenschaften

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-10-4-3-8(6-11(10)15)7-16-5-1-2-9(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAIYFASDWZOSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377253 |

Source

|

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |

CAS RN |

64488-03-5 |

Source

|

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)